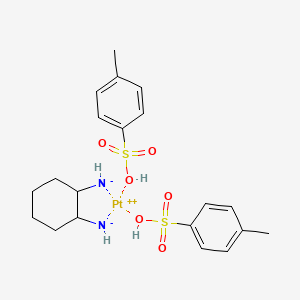
Platinum, (1,2-cyclohexanediamine-N,N')bis(4-methylbenzenesulfonato-O)-, (SP-4-2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) is a platinum-based compound with the molecular formula C20H26N2O6PtS2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a platinum center coordinated with 1,2-cyclohexanediamine and 4-methylbenzenesulfonato ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving platinum salts in an appropriate solvent.
- Adding 1,2-cyclohexanediamine to the solution.
- Introducing 4-methylbenzenesulfonic acid to the mixture.
- Stirring the reaction mixture at a specific temperature and pH.
- Isolating and purifying the product through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification methods, such as chromatography and recrystallization, is common to achieve high-quality products.
化学反応の分析
Types of Reactions
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 4-methylbenzenesulfonato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used. The reactions are conducted under controlled temperatures.
Substitution: Ligand substitution reactions often involve the use of other sulfonic acids or amines as reagents. The conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(II) complexes. Substitution reactions result in new platinum complexes with different ligands.
科学的研究の応用
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inhibiting cell proliferation. The compound may also interact with proteins, affecting their structure and function.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum compound with a distinct ligand system, used in cancer therapy.
Uniqueness
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes and interact with biological molecules makes it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
65296-78-8 |
|---|---|
分子式 |
C20H28N2O6PtS2 |
分子量 |
651.7 g/mol |
IUPAC名 |
(2-azanidylcyclohexyl)azanide;4-methylbenzenesulfonic acid;platinum(2+) |
InChI |
InChI=1S/2C7H8O3S.C6H12N2.Pt/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-5-3-1-2-4-6(5)8;/h2*2-5H,1H3,(H,8,9,10);5-8H,1-4H2;/q;;-2;+2 |
InChIキー |
SZDCOHRCODRRBN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C(C1)[NH-])[NH-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
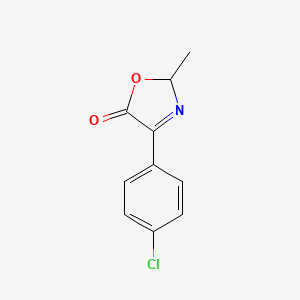
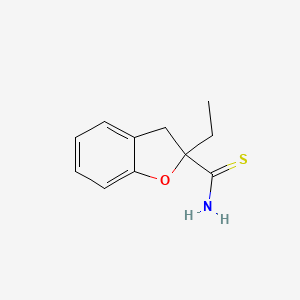
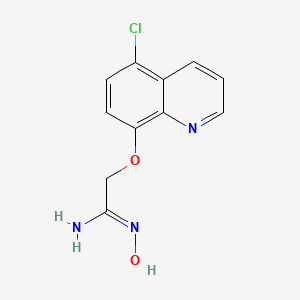

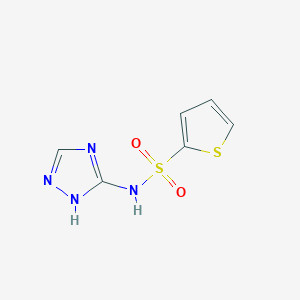

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
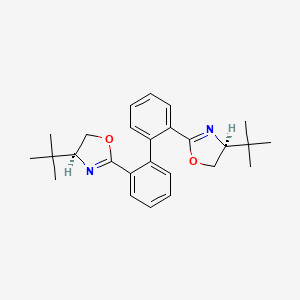
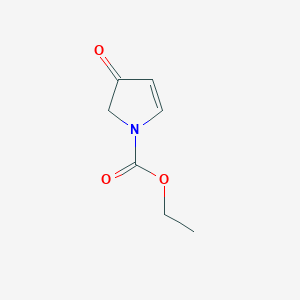
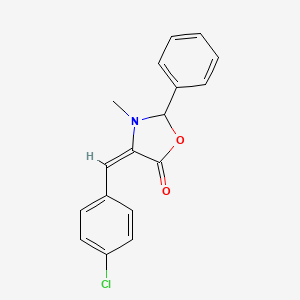
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
